molecular formula C8H12N4O B13142016 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine CAS No. 92239-36-6

4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine

Cat. No.: B13142016
CAS No.: 92239-36-6
M. Wt: 180.21 g/mol
InChI Key: IJIVBPPMCFCMGB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a cyclopropyl group and an ethoxy group attached to the triazine ring, which may impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine typically involves the following steps:

    Cyclopropylamine Reaction: The starting material, cyclopropylamine, is reacted with ethyl chloroformate to form an intermediate cyclopropyl carbamate.

    Triazine Ring Formation: The intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Amine Introduction: Finally, the ethoxy group is introduced via nucleophilic substitution using ethanol and a suitable base, such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated amine derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Saturated triazine amines.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

Pharmaceutical research utilizes this compound as a scaffold for drug development. Its triazine core is a common motif in many therapeutic agents, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is employed in the production of agrochemicals, such as herbicides and pesticides. Its ability to disrupt specific biological pathways in plants makes it a valuable component in crop protection formulations.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of enzymatic activity. The cyclopropyl and ethoxy groups may enhance binding affinity and selectivity for specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Cyclopropyl-6-methylthio-1,3,5-triazin-2-amine: Contains a methylthio group, which may alter its reactivity and biological activity.

    4-Cyclopropyl-6-chloro-1,3,5-triazin-2-amine: The presence of a chloro group can significantly change its chemical properties and applications.

Uniqueness

4-Cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

92239-36-6

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

4-cyclopropyl-6-ethoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H12N4O/c1-2-13-8-11-6(5-3-4-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

IJIVBPPMCFCMGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N)C2CC2

Origin of Product

United States

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